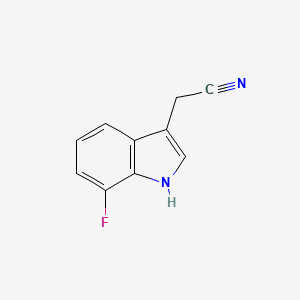

2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPOTDMLSUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648000 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-14-7 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 7 Fluoro 1h Indol 3 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile side chain at the C3 position of the indole (B1671886) ring is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis to carboxylic acids and esters, and reduction to amines.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions. chemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com For 2-(7-Fluoro-1H-indol-3-yl)acetonitrile, this reaction would yield 2-(7-Fluoro-1H-indol-3-yl)acetic acid. The use of a strong acid like hydrochloric acid ensures the final product is the free carboxylic acid rather than its ammonium (B1175870) salt. chemguide.co.uk

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. libretexts.org This process initially forms the salt of the carboxylic acid. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

Esterification can be achieved by reacting the resulting carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 1: Hydrolysis of this compound

| Reagents | Conditions | Product |

| Dilute HCl | Heat (reflux) | 2-(7-Fluoro-1H-indol-3-yl)acetic acid |

| NaOH solution, then H₃O⁺ | Heat (reflux), then acidification | 2-(7-Fluoro-1H-indol-3-yl)acetic acid |

This table illustrates the expected products from the hydrolysis of the title compound under standard acidic and alkaline conditions.

The nitrile group can be reduced to a primary amine, which is a key step in the synthesis of tryptamine (B22526) derivatives. A common method for this reduction involves the use of lithium aluminum hydride (LiAlH₄) in a dry ether solvent. However, for substrates containing sensitive functional groups, such as halogens on the indole ring, this strong reducing agent can lead to side reactions like dehalogenation. tci-thaijo.org

A milder and more selective method for the reduction of the nitrile group in the presence of a halogen involves using sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like nickel(II) acetate (B1210297) (Ni(OAc)₂·4H₂O). tci-thaijo.org This approach has been successfully used for the synthesis of halogenated tryptamines from the corresponding 3-(2-nitroethyl)indoles, suggesting its potential applicability to the reduction of this compound to afford 2-(7-fluoro-1H-indol-3-yl)ethanamine (7-fluorotryptamine). tci-thaijo.org

The nitrile group is also susceptible to attack by other nucleophiles, although these reactions are less common than hydrolysis and reduction.

Table 2: Reduction of this compound

| Reducing Agent | Catalyst | Product |

| LiAlH₄ | - | 2-(7-Fluoro-1H-indol-3-yl)ethanamine |

| NaBH₄ | Ni(OAc)₂·4H₂O | 2-(7-Fluoro-1H-indol-3-yl)ethanamine |

This table presents potential reagents for the reduction of the title compound to the corresponding tryptamine derivative.

Rearrangement Pathways and Cascade Transformations Involving the Indole-Acetonitrile Scaffold

While specific studies detailing the rearrangement and cascade transformations of This compound are not extensively documented in publicly available research, significant insights can be drawn from the reactivity of the broader indole-3-acetonitrile (B3204565) scaffold. Research into related indole derivatives has revealed fascinating and complex reaction pathways, including notable cascade transformations that result in a fundamental rearrangement of the molecular skeleton.

A prominent example of such a transformation is the conversion of 3-(2-nitroethyl)-1H-indole precursors into 2-(1H-indol-2-yl)acetonitriles. mdpi.comnih.govnih.govncfu.ru This process represents a significant rearrangement where the acetonitrile precursor, initially linked at the C3 position of the indole, effectively migrates to the C2 position. This transformation proceeds through a sophisticated cascade mechanism involving a key spirocyclic intermediate.

The reaction is initiated by an acid-assisted [4+1]-cycloaddition between an indole and a nitroalkene, which forms a 4'H-spiro[indole-3,5'-isoxazole]. mdpi.comnih.gov This spiroheterocycle can then undergo a diastereoselective rearrangement to yield the final 2-(1H-indol-2-yl)acetonitrile product. nih.gov One of the challenges in this pathway is the formation of a thermodynamically stable and inert 3-(2-nitroethyl)-1H-indole byproduct. nih.govnih.gov However, an efficient protocol has been developed to activate this byproduct towards the desired spirocyclization and subsequent rearrangement. nih.govnih.gov

The proposed mechanism for the activation and rearrangement involves the in situ acylation of the nitronate tautomer of the 3-(2-nitroethyl)-1H-indole. nih.gov This is typically achieved using phosphoryl chloride in the presence of a base. The resulting phosphorylated nitronate intermediate facilitates a series of steps, including deprotonation, elimination, and a 5-endo-trig cyclization to form a spirocyclic iminium species, which then rearranges to the final 2-(1H-indol-2-yl)acetonitrile. nih.gov

The scope of this transformation has been explored with various substituted indoles and nitroalkenes, demonstrating its utility in generating a library of 2-(1H-indol-2-yl)acetonitrile derivatives. nih.gov The reaction tolerates a range of functional groups on both the indole ring and the phenyl group of the nitroalkene precursor. nih.gov

Below is a table summarizing the results for the conversion of various 3-(2-nitroethyl)-1H-indole derivatives to their corresponding 2-(1H-indol-2-yl)acetonitriles.

| Entry | Starting Indole Derivative (Substituent at C2) | Starting Nitroalkene Derivative (Substituent on Phenyl Ring) | Product Yield (%) |

| 1 | H | 4-Cl | 84 |

| 2 | Phenyl | H | 74 |

| 3 | Phenyl | 4-iPr | 67 |

| 4 | Phenyl | 2-MeO | 60 |

| 5 | Phenyl | 3,5-dimethyl-1H-pyrazol-4-yl | 59 |

| 6 | Methyl | 2-MeO | 84 |

| Data sourced from a study on the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov |

This cascade rearrangement underscores the dynamic reactivity of the indole scaffold. While this specific pathway starts from a precursor to the acetonitrile, it culminates in a rearranged indole-acetonitrile structure. The principles of this transformation, particularly the migration of a side chain from the C3 to the C2 position via a spirocyclic intermediate, are fundamental to understanding the potential rearrangement pathways available to the indole-acetonitrile core. The presence of a fluorine atom at the C7 position, as in This compound , would likely influence the electronic properties of the indole ring and potentially affect the rates and outcomes of such rearrangements, although specific studies are needed for confirmation.

Another classical rearrangement relevant to the indole framework is the Plancher rearrangement, which involves the acid-catalyzed rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. acs.org This reaction proceeds through a cationic intermediate and involves the migration of one of the C3 substituents to the C2 position. The migratory aptitude is influenced by the nature of the substituent, with phenyl groups showing a high tendency to migrate. acs.org While not directly involving an indole-3-acetonitrile, this highlights a fundamental reactivity pattern of the indole core that could be relevant under certain reaction conditions.

Application of 2 7 Fluoro 1h Indol 3 Yl Acetonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Indole (B1671886) Derivatives

The utility of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile as a synthetic intermediate stems from the reactivity of both the indole ring and the acetonitrile (B52724) side chain. The indole nucleus is amenable to electrophilic substitution, while the nitrile group can undergo a variety of transformations, including reduction to amines or hydrolysis to carboxylic acids. evitachem.com For instance, a related compound, 2-(4,6-difluoro-1H-indol-3-yl)acetonitrile, demonstrates this versatility; its nitrile group can be reduced to an amine using reagents like lithium aluminum hydride, and the indole ring can undergo electrophilic substitution reactions. evitachem.com

This dual reactivity allows for the construction of diverse and complex fluorinated indole derivatives. The introduction of fluorine at the C7 position of the indole ring can significantly alter the electronic properties of the molecule, influencing its biological activity and reactivity in subsequent synthetic steps. beilstein-journals.orgnih.gov The development of methods to incorporate fluorine or trifluoromethyl groups into indole scaffolds is a significant area of research, as many resulting compounds have shown potential as pharmaceuticals. beilstein-journals.orgbeilstein-archives.org

The acetonitrile moiety at the C3 position is particularly useful. It serves as a key handle for extending the carbon skeleton, a common strategy in the synthesis of indole alkaloids and other biologically active compounds. The nitrile can be converted into a variety of other functional groups, providing access to a broad range of derivatives. The 3-cyano group is considered a highly valuable precursor in organic synthesis for creating functionalized indole derivatives. researchgate.net

Table 1: Key Reactions for Derivatizing Indole-3-acetonitrile (B3204565) Scaffolds

| Reaction Type | Reagent Example(s) | Product Functional Group | Significance |

|---|---|---|---|

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂CH₂NH₂) | Access to tryptamine (B22526) analogs |

| Nitrile Hydrolysis | Acid or Base | Carboxylic Acid (-CH₂COOH) | Access to indole-3-acetic acid analogs |

| Electrophilic Substitution | Halogens, Sulfonyl chlorides | Substituted Indole Ring | Modification of the core scaffold |

| Oxidation | Potassium permanganate | Carboxylic Acid | Alternative route to acid derivatives evitachem.com |

| Friedel-Crafts Type Reactions | Aromatic ketones | Indolylmethanols | Construction of complex indole derivatives nih.gov |

Research has demonstrated efficient protocols for the C3-functionalization of indoles with fluorinated groups, leading to precursors for complex molecules with potential anti-HIV activity. beilstein-journals.orgnih.gov The synthesis of trifluoromethyl(indolyl)phenylmethanols, for example, is achieved through the reaction of indoles with aromatic fluoromethyl ketones, highlighting the indole core's reactivity toward C-C bond formation. nih.gov

Role in Constructing Polycyclic and Heterocyclic Scaffolds

The indole framework is a privileged scaffold found in numerous natural products and pharmaceuticals, many of which possess complex polycyclic or heterocyclic structures. rsc.org Indole alkaloids, a major class of natural products, are characterized by a nitrogen-containing heterocyclic ring fused to the indole core. rsc.org The synthesis of these intricate molecules often relies on the strategic elaboration of simpler, functionalized indole precursors.

This compound is an ideal starting point for such synthetic campaigns. The C3-acetonitrile group is a precursor to the tryptamine side chain, a key component in the biosynthesis and chemical synthesis of many complex indole alkaloids, such as the potent psychoactive compound ibogaine (B1199331). rsc.orgwikipedia.org The total synthesis of ibogaine has been achieved through multi-step sequences that often involve constructing the indole core and then elaborating a side chain at the C3 position to build the rest of the polycyclic system. wikipedia.org

Furthermore, the indole ring itself can participate directly in cycloaddition reactions to form fused ring systems. The Fischer indole synthesis, a foundational method in heterocyclic chemistry, is frequently employed to construct the initial indole ring, which is then further modified. rsc.org Modern synthetic strategies, including transition metal-mediated [2+2+2] cycloadditions, have been used to create complex carboline structures, which are isomers of indole-fused pyridines, from indole precursors. rsc.org The synthesis of the marine natural product eudistomin U, for example, utilizes such a cycloaddition. rsc.org These methods underscore the potential for a molecule like this compound to serve as a substrate in reactions that build complex, multi-ring systems.

Table 2: Examples of Complex Scaffolds Derived from Indole Precursors

| Scaffold Class | Example Natural Product | Synthetic Strategy Mentioned | Reference |

|---|---|---|---|

| Indole Alkaloids | Ibogaine | Multi-step total synthesis from functionalized indoles | wikipedia.org |

| Indole Alkaloids | Minfiensine | Fischer indole synthesis followed by further transformations | rsc.org |

| Fused Heterocycles | Perophoramidine | Interrupted Fischer indolization | rsc.org |

| β-Carbolines | Eudistomin U | [2+2+2] Cycloaddition of an yne-ynamide precursor | rsc.org |

Utilization in the Preparation of Advanced Materials Precursors (e.g., conducting polymers)

The applications of fluorinated indoles extend beyond pharmaceuticals into the realm of materials science. researchgate.net Conducting polymers, in particular, are a class of materials that have garnered significant interest for applications in electronics, including batteries and sensors. nih.govossila.com Polyindoles are a type of conducting polymer whose properties can be tuned by substitution on the indole ring. ossila.com

Research has shown that 7-fluoroindole (B1333265) can be used to synthesize polyindole via oxidative polymerization. ossila.com The resulting polymer has been applied as a cathode material in lithium batteries. ossila.com This provides strong evidence that this compound could serve as a valuable monomer for creating functionalized conducting polymers. The presence of the acetonitrile group offers a site for further modification, potentially allowing for the development of polymers with tailored properties, such as improved solubility, processability, or specific sensing capabilities.

The general mechanism of conduction in these polymers involves a conjugated pi-electron system along the polymer backbone. youtube.com Doping the polymer, either through oxidation (p-doping) or reduction (n-doping), introduces charge carriers (holes or electrons) that can move along the chain, resulting in electrical conductivity. youtube.com The synthesis of copolymers using different monomers, such as indole and carbazole (B46965) derivatives, allows for fine-tuning of electronic properties like oxidation potential and band gap. nih.gov The electropolymerization of indole derivatives is a common method for preparing these polymer films. nih.govcapes.gov.br The introduction of a fluorine atom and a nitrile group onto the monomer unit, as in this compound, would be expected to significantly influence the electronic characteristics and performance of the resulting polymer.

Contributions to Mechanistic Probing in Chemical Systems (e.g., enzyme-substrate interactions via spectroscopic methods)

Fluorinated molecules are powerful tools for probing biological systems. The fluorine atom, particularly the ¹⁹F isotope, is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. ossila.com This makes fluorinated analogs of natural substrates invaluable for studying enzyme-substrate interactions.

7-Fluoroindole has been used in ¹⁹F NMR studies to investigate its binding affinity to enzymes like dihydrofolate reductase. ossila.com Such studies provide detailed information about the binding event and the local environment of the fluorinated probe within the enzyme's active site. ossila.comuni-muenchen.de Given its structural similarity, this compound is a prime candidate for similar mechanistic studies. It could be used to probe the active sites of enzymes that process indole-containing substrates, such as indoleamine 2,3-dioxygenase, an important enzyme in tryptophan metabolism. nih.gov Spectroscopic methods like circular dichroism and spectrophotometry have been used to monitor the binding of indole derivatives to this enzyme, revealing details about conformational changes and binding sites. nih.gov

Furthermore, studies on indolyl-3-acetonitrile derivatives have demonstrated their ability to act as enzyme inhibitors. For example, a 7-hydroxy N-methyl analog of indole-3-acetonitrile was found to potently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells, indicating an inhibitory effect on enzymes in the inflammatory pathway. nih.govopenmedicinalchemistryjournal.com This highlights the potential for this compound to serve not only as a spectroscopic probe but also as a modulator of enzyme activity.

Adaptive laboratory evolution experiments have even shown that the bacterium E. coli can adapt to grow on 7-fluoroindole, incorporating the corresponding amino acid, 7-fluorotryptophan, throughout its proteome. frontiersin.org This opens the door to using this compound as a precursor in biosynthetic systems to produce entire proteins containing a ¹⁹F NMR probe, enabling detailed studies of protein structure and dynamics in a cellular context. frontiersin.org

Table 3: Applications in Mechanistic Studies

| Application Area | Technique/Method | Target/System | Information Gained | Reference(s) |

|---|---|---|---|---|

| Enzyme Binding Studies | ¹⁹F NMR Spectroscopy | Dihydrofolate Reductase | Binding affinity, active site environment | ossila.com |

| Enzyme Inhibition | Cell-based assays (NO, PGE2 production) | Inflammatory pathway enzymes (e.g., iNOS, COX-2) | Inhibitory potency and mechanism | nih.govopenmedicinalchemistryjournal.com |

| Enzyme-Effector Interaction | Circular Dichroism, Spectrophotometry | Indoleamine 2,3-dioxygenase | Conformational changes, allosteric binding sites | nih.gov |

| Proteome-wide Labeling | Adaptive Laboratory Evolution (ALE) | E. coli proteome | In vivo protein structure and function studies | frontiersin.org |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR, ¹H and ¹³C NMR for complex analyses)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a fluorinated molecule like 2-(7-Fluoro-1H-indol-3-yl)acetonitrile, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H and ¹³C NMR: Proton and carbon-13 NMR spectra provide a map of the hydrogen and carbon framework of the molecule. In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). nih.gov Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum shows all unique carbon atoms in the molecule, including those of the indole (B1671886) ring, the methylene (B1212753) bridge, and the nitrile group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers highly specific and sensitive insight into the molecule's structure. biophysics.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it easy to detect. biophysics.org Its chemical shifts are highly sensitive to the local electronic environment, providing a clear signal for the fluorine substituent on the indole ring. biophysics.org For instance, in related fluoro-indole compounds, ¹⁹F NMR signals have been observed at specific chemical shifts, such as -125.24 ppm for 5-fluoro-3-methyl-1H-indole and -121.75 ppm for 6-fluoro-3-methyl-1H-indole when measured in CDCl₃. rsc.org This high sensitivity allows for precise confirmation of fluorine's position and can be used to study interactions and conformational changes in the molecule. biophysics.org

Table 1: Representative NMR Spectroscopic Data for Indole Derivatives

| Technique | Spectrometer Frequency | Solvent | Key Observations | Reference |

|---|---|---|---|---|

| ¹H NMR | 500 MHz | CDCl₃ | Signals for aromatic, N-H, and methylene protons with characteristic chemical shifts and coupling constants. | rsc.org |

| ¹³C NMR | 125 MHz | CDCl₃ | Distinct signals for each carbon atom in the indole ring, methylene group, and nitrile carbon. | rsc.org |

| ¹⁹F NMR | 470 MHz | CDCl₃ | A single, sharp signal confirming the presence and electronic environment of the fluorine atom on the indole ring. | rsc.org |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition and molecular weight of a compound. Techniques like electrospray ionization (ESI) are commonly employed for indole derivatives. nih.govrsc.org

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of the precise elemental formula. For this compound (C₁₀H₇FN₂), the experimentally measured exact mass would be compared against the calculated theoretical mass. A close match provides strong evidence for the compound's identity. rsc.org For example, in the characterization of a related compound, HRMS data was reported as "calcd for C₁₈H₁₅NO₂ [M+H]⁺: exact mass: 278.1176, found: 278.1168," demonstrating the level of precision achieved. rsc.org

Furthermore, fragmentation analysis within the mass spectrometer can provide additional structural information. The molecule can be induced to break apart into smaller, charged fragments, and the masses of these fragments can help to piece together the original structure, confirming the presence of the indole core and the acetonitrile (B52724) side chain.

Table 2: HRMS Data for Molecular Formula Confirmation

| Compound | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound | ESI | 175.0666 | (Hypothetical value would be very close to calculated) | nih.govrsc.org |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov It can also be used to quickly check the purity of a sample.

Column Chromatography: This is the primary method for purifying organic compounds on a preparative scale. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the desired compound from impurities. nih.govevitachem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). rsc.org For purity assessment, a C18 reverse-phase column is often used with a mobile phase such as a methanol/water or acetonitrile/water gradient. rsc.org The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful analytical technique for assessing purity, particularly for volatile and thermally stable compounds. rsc.org The sample is vaporized and passed through a capillary column (e.g., Agilent 19091J-413) using an inert carrier gas like nitrogen. rsc.org A Flame Ionization Detector (FID) provides a quantitative measure of the compound's purity. rsc.org

Table 3: Common Chromatographic Methods and Conditions

| Method | Stationary Phase | Typical Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate (B1210297)/Hexane mixture | Purification | nih.gov |

| HPLC | XDB-C18 | Methanol/Water | Purity Assessment & Purification | rsc.org |

| GC | Agilent 19091J-413 (or similar) | N₂ (Carrier Gas) | Purity Assessment | rsc.org |

| TLC | Silica Gel Plate | Ethyl Acetate/Hexane mixture | Reaction Monitoring | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural proof for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not publicly available, analysis of the closely related compound 2-(7-methyl-1H-indol-3-yl)acetonitrile provides an excellent model for the type of data obtained. nih.govnih.gov

In such a study, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. nih.gov This analysis reveals critical data about the crystal system, space group, and unit cell dimensions. nih.gov For the methyl analog, it was found to crystallize in the monoclinic system, and the analysis revealed that the carbonitrile group is twisted relative to the indole plane. nih.govnih.gov The data also showed intermolecular N—H⋯N hydrogen bonds linking the molecules into chains. nih.gov A similar analysis for the fluoro derivative would confirm its covalent structure and reveal how the fluorine atom influences the crystal packing.

Table 4: Representative Crystal Data for an Indole-3-acetonitrile (B3204565) Derivative

| Parameter | Value (for 2-(7-Methyl-1H-indol-3-yl)acetonitrile) | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Unit Cell Dimensions (a, b, c, β) | a = 6.9962 Å, b = 8.9445 Å, c = 15.406 Å, β = 97.97° | nih.gov |

| Volume (V) | 954.7 ų | nih.gov |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When the molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. Key characteristic absorption bands (v_max) for this compound would include:

N-H stretch: A sharp peak around 3400 cm⁻¹ for the indole N-H group. nih.gov

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

C≡N stretch: A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹ for the nitrile group.

C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic indole ring.

C-F stretch: A strong absorption typically found in the 1400-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. The parent indole molecule exhibits characteristic absorption maxima (λ_max) around 216, 266, and 287 nm in ethanol. nist.gov The presence of the fluorine and acetonitrile substituents on the indole chromophore would be expected to cause shifts in these absorption bands (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths), providing a characteristic electronic fingerprint for the compound when dissolved in a suitable solvent like acetonitrile or methanol. beilstein-journals.orgresearchgate.net

Table 5: Expected Spectroscopic Features

| Spectroscopy | Feature | Expected Region/Value | Reference |

|---|---|---|---|

| IR | N-H Stretch | ~3400 cm⁻¹ | nih.gov |

| IR | C≡N Stretch | 2260-2240 cm⁻¹ | (Standard IR range) |

| UV-Vis | π→π* Transitions | Multiple bands in the 200-300 nm range | nist.gov |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly useful for determining the melting point and purity of a crystalline solid.

In a DSC experiment, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured. A sharp endothermic peak is observed as the compound melts, providing a precise melting point. For example, in the study of related compounds, DSC was used to determine melting points with a scan rate of 5.0 °C/min. mdpi.com The shape and sharpness of the melting peak can also give an indication of the sample's purity; impurities typically cause the melting point to depress and broaden.

Theoretical and Computational Investigations on 2 7 Fluoro 1h Indol 3 Yl Acetonitrile

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and molecular orbitals of organic molecules like 2-(7-Fluoro-1H-indol-3-yl)acetonitrile. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's reactivity and spectroscopic properties.

DFT calculations are employed to optimize the ground-state geometry of the molecule and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, offering a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over different parts of the molecule depending on the substituents. In the case of this compound, the fluorine atom and the acetonitrile (B52724) group, both being electron-withdrawing, are expected to influence the energies and distributions of these frontier orbitals.

TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of excited states. mdpi.com These calculations can identify the nature of electronic transitions, such as π→π* or n→π* transitions, and the orbitals involved in these transitions. For instance, studies on related indole derivatives have shown that the main absorption bands often correspond to HOMO→LUMO transitions. nih.gov

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

| Parameter | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |

| First Excitation Energy | 4.8 eV | TD-B3LYP/6-311++G(d,p) |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. Techniques like DFT can be used to calculate ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation, especially when combined with experimental data. nih.gov

Conformational analysis is another critical aspect, as the three-dimensional structure of a molecule dictates its properties and interactions. For a molecule like this compound with a flexible side chain, multiple conformations may exist. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. mdpi.com The presence of the fluorine atom can influence the conformational preferences through steric and electronic effects, such as electrostatic interactions. researchgate.net For instance, studies on other fluorinated heterocycles have shown that fluorine substitution can significantly alter conformational equilibria. researchgate.net In the case of the related compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile, crystallographic data revealed that the carbonitrile group is twisted away from the indole plane. nih.govnih.gov A similar twisted conformation would be expected for the fluoro-analogue.

Table 2: Predicted Spectroscopic Data for a Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Method/Basis Set |

| ¹³C NMR (C-7, attached to F) | 155 ppm | GIAO-B3LYP/6-311++G(d,p) |

| ¹H NMR (H on N1) | 8.1 ppm | GIAO-B3LYP/6-311++G(d,p) |

| Key Vibrational Frequency (C≡N stretch) | 2250 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Dihedral Angle (C2-C3-CH₂-CN) | ~70° | B3LYP/6-311++G(d,p) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This understanding is crucial for optimizing reaction conditions and designing new synthetic routes. For the synthesis of this compound, computational studies could elucidate the mechanism of key steps, such as the introduction of the acetonitrile side chain onto the indole ring.

For example, in the synthesis of related indole derivatives, computational modeling could be used to study the energetics of different proposed pathways, helping to identify the most likely mechanism. This can involve locating the transition state structures and calculating the activation energies for each step of the reaction. While specific computational studies on the reaction mechanism for the synthesis of this compound were not found, the general approach would be applicable.

Molecular Dynamics Simulations (if applicable to chemical interactions or solvent effects)

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution. These simulations model the movement of atoms over time, offering insights into intermolecular interactions, solvation effects, and conformational dynamics.

Structure-Property Relationship Studies (Focus on chemical and electronic properties)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties or biological activity. For this compound, such studies can help in understanding how the presence and position of the fluorine atom and the acetonitrile group influence its chemical and electronic properties.

The introduction of a fluorine atom can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. researchgate.net QSAR studies on other fluorinated indole derivatives have shown that the position of the fluorine atom can have a profound impact on biological activity. nih.gov By correlating calculated quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges) with experimentally observed properties, it is possible to develop predictive models. nih.gov These models can then be used to design new derivatives of this compound with enhanced properties. For example, a QSAR study on indole derivatives as antifungal agents identified key descriptors related to their activity. nih.gov

Table 3: Key Molecular Descriptors for Structure-Property Relationship Studies of this compound (Illustrative)

| Descriptor | Definition | Predicted Value (Illustrative) | Relevance |

| LogP | Octanol-water partition coefficient | 2.5 | Lipophilicity and membrane permeability |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | 50 Ų | Drug transport properties |

| Electronegativity (χ) | (HOMO+LUMO)/2 | 3.85 eV | Chemical reactivity |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.65 eV | Resistance to change in electron distribution |

Future Research Directions and Unexplored Avenues in 2 7 Fluoro 1h Indol 3 Yl Acetonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is a mature field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methodologies. mdpi.com Current synthetic strategies for analogous indole-3-acetonitriles often rely on classical methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of novel and sustainable routes to 2-(7-Fluoro-1H-indol-3-yl)acetonitrile.

One promising avenue is the application of continuous-flow chemistry . This technology offers enhanced safety, scalability, and reproducibility. rsc.org A potential flow-based synthesis could start from 7-fluoroindole (B1333265) and employ a rapid and efficient cyanomethylation at the C3 position. The use of microreactors could allow for precise control over reaction parameters, potentially minimizing byproduct formation. evitachem.com

Furthermore, the exploration of C-H activation strategies presents a highly atom-economical approach. A direct C-H cyanomethylation of 7-fluoroindole would bypass the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Research in this area could focus on developing novel catalyst systems, perhaps based on earth-abundant metals, that can selectively functionalize the C3 position of the 7-fluoroindole nucleus.

Another area ripe for investigation is the use of biocatalysis . Engineered enzymes could offer a highly selective and environmentally friendly route to this compound or its precursors. This approach aligns with the growing emphasis on green chemistry in the pharmaceutical and chemical industries.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous-Flow Chemistry | Enhanced safety, scalability, reproducibility | Optimization of reaction conditions in microreactors |

| C-H Activation | Atom economy, shorter synthetic routes | Development of selective and efficient catalyst systems |

| Biocatalysis | High selectivity, environmentally friendly | Engineering of enzymes for specific transformations |

Exploration of New Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the indole nucleus, the nitrile group, and the influence of the fluorine substituent. While the general reactivity of indoles and nitriles is well-documented, the specific interplay of these functional groups in this molecule remains a fertile ground for investigation.

Future studies should explore the derivatization of the nitrile group . For instance, the catalytic hydration of the nitrile to the corresponding amide, 2-(7-fluoro-1H-indol-3-yl)acetamide, or its complete hydrolysis to 2-(7-fluoro-1H-indol-3-yl)acetic acid would provide access to a new family of compounds with potentially distinct biological activities. bldpharm.comsigmaaldrich.com Similarly, the reduction of the nitrile to the corresponding amine, 2-(7-fluoro-1H-indol-3-yl)ethanamine, would open up avenues for further functionalization.

The reactivity of the indole ring itself also warrants further exploration. The fluorine atom at the 7-position is expected to influence the regioselectivity of electrophilic substitution reactions at other positions of the indole nucleus. Systematic studies on nitration, halogenation, and Friedel-Crafts reactions of this compound would provide valuable insights into its electronic properties and enable the synthesis of a diverse library of derivatives.

Moreover, the development of cascade reactions initiated at either the nitrile or the indole moiety could lead to the rapid construction of complex heterocyclic systems. For example, an intramolecular cyclization between the nitrile group and a suitably positioned substituent on the indole ring could provide access to novel polycyclic indole alkaloids.

Advanced Applications as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The development of new chiral auxiliaries and ligands is crucial for advancing the field of asymmetric synthesis. The rigid, planar structure of the indole scaffold, combined with the potential for introducing chirality, makes this compound an interesting candidate for such applications.

Future research could focus on the synthesis of chiral derivatives of this compound, for example, by introducing a chiral substituent at the N1 position of the indole ring. These chiral molecules could then be evaluated as auxiliaries in asymmetric reactions, such as aldol (B89426) additions or Diels-Alder reactions. The fluorine atom could play a role in modulating the stereochemical outcome of these reactions through non-covalent interactions.

Furthermore, the nitrile group can be transformed into other coordinating groups, such as amines or phosphines, to create novel chiral ligands for transition metal catalysis. The synthesis of a library of such ligands derived from this compound and their application in asymmetric hydrogenation, cross-coupling, or C-H activation reactions would be a significant contribution to the field.

| Application | Design Strategy | Potential Impact |

| Chiral Auxiliary | Introduction of a chiral center on the indole scaffold | Enabling stereoselective synthesis of valuable molecules |

| Chiral Ligand | Transformation of the nitrile group into a coordinating moiety | Development of new catalysts for asymmetric transformations |

Integration into Advanced Functional Molecular Systems (e.g., probes for chemical processes)

The unique photophysical properties of the indole ring suggest that this compound could serve as a building block for advanced functional molecular systems.

One exciting area of research would be the development of fluorescent probes for the detection of specific analytes or for monitoring biological processes. The fluorine atom can be used to fine-tune the electronic and photophysical properties of the indole scaffold. The nitrile group, or derivatives thereof, could act as a recognition site for the target analyte. For example, a probe could be designed to exhibit a change in its fluorescence emission upon binding to a metal ion or a biologically relevant molecule.

Another potential application is in the design of molecular switches . By incorporating this compound into a larger molecular architecture, it may be possible to create systems that can switch between two or more states in response to an external stimulus, such as light or a change in pH. Such systems have potential applications in molecular electronics and data storage.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the discovery and development of new molecules and reactions. This synergistic approach is particularly well-suited for exploring the chemistry of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity and regioselectivity of the molecule, guiding the design of new synthetic transformations. For instance, computational studies could help to identify the most favorable sites for electrophilic or nucleophilic attack on the indole ring, or to predict the transition state energies of potential reaction pathways.

Molecular dynamics (MD) simulations could be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets such as enzymes or receptors. This information would be invaluable for the rational design of new drug candidates. The structural details of related indole acetonitrile (B52724) derivatives have been studied using X-ray crystallography, providing a basis for such computational models. nih.govnih.govnih.gov

By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can more efficiently explore the vast chemical space of this compound and unlock its full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves formylation or cyanoethylation of 7-fluoroindole derivatives. For example, fluorinated indoles can undergo formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by conversion to the nitrile via a Knoevenagel condensation with cyanoacetic acid. Reaction optimization should include temperature control (0–5°C for formylation) and anhydrous conditions to minimize side reactions. Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation in acetonitrile/water mixtures. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) ensures precise bond-length and angle measurements. The R-factor should ideally be <0.05 for high confidence. Fluorine positional parameters require careful refinement due to its high electron density .

Q. What spectroscopic methods are most effective for confirming the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the indolic NH (~12 ppm, broad), acetonitrile’s nitrile carbon (~115 ppm), and fluorine-induced deshielding in aromatic protons.

- IR : A sharp nitrile stretch at ~2240 cm⁻¹ and indole N–H at ~3400 cm⁻¹.

- MS : ESI-MS in positive mode should show [M+H]⁺ with m/z corresponding to C₁₀H₆FN₂ (calc. 177.06). Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT-calculated vs. observed NMR chemical shifts) for fluorinated indole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., PCM for acetonitrile) in DFT calculations (B3LYP/6-311+G(d,p)) to improve accuracy. For dynamic systems, perform molecular dynamics (MD) simulations to sample conformers and calculate Boltzmann-weighted shifts. Experimental NMR in deuterated DMSO can reduce solvent polarity mismatches .

Q. What strategies optimize the catalytic efficiency of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances the nitrile’s electrophilicity. Use polar aprotic solvents (e.g., DMF) with KI/K₂CO₃ to promote SN2 pathways. Kinetic studies via HPLC monitoring (C18 column, acetonitrile/water mobile phase) can identify rate-limiting steps. For stereoselective reactions, employ chiral phase-transfer catalysts (e.g., quinine derivatives) .

Q. How can computational modeling predict the biological activity of this compound derivatives against cancer targets?

- Methodological Answer : Dock the compound into binding pockets (e.g., kinases or tubulin) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability. QSAR models trained on fluorinated indole datasets can predict IC₅₀ values. Cross-correlate with in vitro assays (e.g., MTT for cytotoxicity) to refine predictions .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistencies in melting points reported for this compound across studies?

- Methodological Answer : Variations may stem from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare melting ranges. Purity analysis via HPLC (≥95% area) ensures consistency .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic/alkaline stability : Incubate in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via TLC or UPLC-MS.

- Light sensitivity : Use amber vials and control for UV exposure.

- Reference standards : Include known stable analogs (e.g., non-fluorinated indole nitriles) for baseline comparison .

Safety & Handling in Academic Settings

Q. What are the key safety protocols for handling this compound in synthetic workflows?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.